2-Bromo-N-butyl-5-fluorobenzamide CAS 951884-19-8 properties
2-Bromo-N-butyl-5-fluorobenzamide CAS 951884-19-8 properties
An In-Depth Technical Guide to 2-Bromo-N-butyl-5-fluorobenzamide (CAS 951884-19-8)
This guide provides a comprehensive technical overview of 2-Bromo-N-butyl-5-fluorobenzamide, a halogenated aromatic amide that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis protocols, spectroscopic characteristics, and potential applications, grounding all information in established chemical principles.
2-Bromo-N-butyl-5-fluorobenzamide is a substituted aromatic compound featuring a benzamide core. The strategic placement of bromine and fluorine atoms, combined with the N-butyl amide chain, imparts specific reactivity and structural characteristics that are valuable for synthetic transformations.
Table 1: Core Identifiers and Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 951884-19-8 | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1] |
| Molecular Weight | 274.13 g/mol | [1] |
| IUPAC Name | 2-bromo-N-butyl-5-fluorobenzamide | |
| Synonyms | N-Butyl 2-bromo-5-fluorobenzamide | [1] |
| Melting Point | Data not available. Related compounds like 2-bromo-5-fluorobenzaldehyde melt at 51-56 °C. | |
| Boiling Point | Data not available. Related compounds like 2-bromo-5-fluorobenzotrifluoride boil at 136-143 °C.[2] |
| Solubility | Limited water solubility is expected. Based on the closely related N,N-dimethyl analog, it is predicted to have moderate solubility in polar protic solvents (e.g., ethanol) and high solubility in polar aprotic solvents (e.g., DMSO, dichloromethane).[3] | |
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of 2-Bromo-N-butyl-5-fluorobenzamide is achieved through the amidation of 2-bromo-5-fluorobenzoic acid with n-butylamine. This transformation can be accomplished via several reliable methods, most commonly involving the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Causality of Experimental Design
The conversion of a carboxylic acid to an amide requires an activating agent because the carboxylate anion (formed by deprotonation by the amine) is unreactive toward nucleophilic attack. The two primary strategies are:
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Conversion to an Acyl Chloride: This is a classic, robust method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into a highly electrophilic acyl chloride, which reacts readily with the amine.
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Peptide Coupling Reagents: Agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) form a highly reactive O-acylisourea intermediate. HOBt improves yields and suppresses side reactions, particularly racemization in chiral systems, by forming an active ester that is less prone to side reactions than the O-acylisourea itself.
The following protocol utilizes a standard peptide coupling approach, which is often preferred for its milder conditions and broader functional group tolerance compared to acyl chloride formation.
Experimental Protocol: Amide Coupling
Materials:
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2-bromo-5-fluorobenzoic acid
-
n-Butylamine
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
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A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Anhydrous polar aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorobenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Activation: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester intermediate will occur.
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Amine Addition: Add DIPEA (1.5 equivalents) to the flask, followed by the dropwise addition of n-butylamine (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-Bromo-N-butyl-5-fluorobenzamide can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Synthesis Workflow Diagram
Caption: Synthesis of 2-Bromo-N-butyl-5-fluorobenzamide via EDC/HOBt coupling.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[4][5][6][7]
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¹H NMR:
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Aromatic Region (δ 7.0-8.0 ppm): Three protons on the benzene ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
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Amide N-H (δ ~6.0-8.0 ppm): A broad singlet or triplet (if coupled to the adjacent CH₂) is expected. Its chemical shift can be concentration and solvent-dependent.
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Butyl Chain (δ 0.9-3.5 ppm):
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A triplet around δ 0.9 ppm (3H) for the terminal methyl group (-CH₃).
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Two multiplets between δ 1.3-1.7 ppm (4H) for the two internal methylene groups (-CH₂-CH₂-).
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A quartet or triplet of doublets around δ 3.3 ppm (2H) for the methylene group attached to the nitrogen (-NH-CH₂-).
-
-
-
¹³C NMR:
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Carbonyl Carbon (δ ~165-170 ppm): The amide C=O carbon will appear as a singlet in this downfield region.
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Aromatic Carbons (δ ~110-140 ppm): Six distinct signals are expected, with their chemical shifts influenced by the bromo, fluoro, and amide substituents. Carbon-fluorine coupling will likely be observed for carbons near the fluorine atom.
-
Butyl Carbons (δ ~13-40 ppm): Four signals corresponding to the carbons of the butyl group.
-
-
FT-IR Spectroscopy:
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N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
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C-H Stretches: Peaks just below 3000 cm⁻¹ for the alkyl C-H bonds.
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C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹. This is a highly characteristic peak for secondary amides.
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N-H Bend (Amide II band): A significant peak around 1550 cm⁻¹.
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C-F and C-Br Stretches: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹ (C-F) and 500-650 cm⁻¹ (C-Br).
-
Applications in Research and Drug Development
2-Bromo-N-butyl-5-fluorobenzamide is primarily utilized as a chemical intermediate for the synthesis of more complex molecules in research and development settings.[3][8] Its value stems from the combination of three key structural features:
-
The Benzamide Scaffold: This is a privileged structure in medicinal chemistry, found in numerous approved drugs. It acts as a stable and effective pharmacophore.
-
The Bromine Atom: This serves as a versatile synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position.
-
The Fluorine Atom: The incorporation of fluorine is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
This compound is therefore an ideal starting point for building libraries of novel compounds for screening as potential therapeutics, particularly in areas like oncology and infectious diseases where halogenated scaffolds are prevalent.[3][9][10]
Caption: Role as a scaffold for generating complex molecular diversity.
Safety, Handling, and Storage
-
Potential Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
-
-
Handling Precautions:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Avoid generating dust. Handle as a solid in a way that minimizes airborne particles.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
References
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
ChemWhat. (n.d.). 2-Bromo-N-butyl-5-fluorobenzamide CAS#: 951884-19-8. Available at: [Link]
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PubChem. (n.d.). 5-bromo-N-butyl-2-fluoro-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-bromobenzamide. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
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Tiritiris, I. et al. (2014). 2-Bromo-5-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Supporting Information for publications. (n.d.). Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO). Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc.. Available at: [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
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Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]
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NIST WebBook. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Available at: [Link]
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PubChem. (n.d.). 5-bromo-N-(tert-butyl)-2-ethyl-N-fluorobenzamide. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Available at: [Link]
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